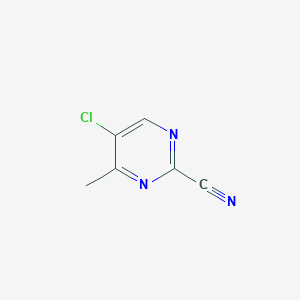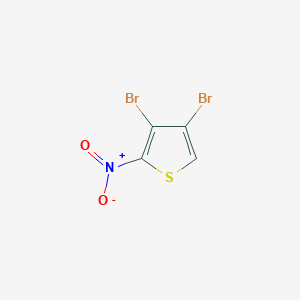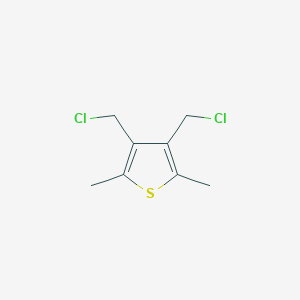
3,4-Bis(chloromethyl)-2,5-dimethylthiophene
Descripción general
Descripción
Thiophenes are sulfur-containing, five-membered heterocyclic compounds that are structurally similar to benzene. The compound you mentioned, “3,4-Bis(chloromethyl)-2,5-dimethylthiophene”, would be a thiophene ring with chloromethyl groups at the 3 and 4 positions and methyl groups at the 2 and 5 positions .
Molecular Structure Analysis
The molecular structure of a compound like “3,4-Bis(chloromethyl)-2,5-dimethylthiophene” would be based on the thiophene ring, a five-membered ring with four carbon atoms and one sulfur atom .Aplicaciones Científicas De Investigación
Synthesis of Bifunctional Compounds : 3,4-Bis(chloromethyl)-2,5-dimethylthiophene has been used to synthesize various bifunctional compounds. It has been employed as a reactant to create products like 2,5-dimethyl-3,4-thiophenedimethanol diacetate and 2,5-dimethyl-3,4-thiophenediacetonitrile. These compounds have potential applications in different chemical synthesis processes (Kondakova & Gol'dfarb, 1958).
Photochromic Applications : The compound has been utilized in the synthesis of photochromic materials. For instance, a novel route was proposed for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes using 2,5-dimethylthiophene, demonstrating potential in developing light-responsive materials (Shirinyan et al., 2001).
Formation of Lewis Acid-Nucleophile Adducts : It has been used in creating new bidentate Lewis acids like 3,4-bis(chloromercurio)2,5-dimethylthiophene, which form unique supramolecular structures through weak interactions. This has implications in the development of novel coordination compounds (Sa et al., 2021).
Reactivity Studies : Studies on the reactivity of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene with other chemicals, like water and amines, have provided insights into its chemical behavior and potential applications in synthesizing new chemical entities (Gol'dfarb & Kondakova, 1957).
Antimicrobial Studies : Some derivatives of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene have shown promising results in antimicrobial evaluations, suggesting potential use in developing new antimicrobial agents (Kheder & Mabkhot, 2012).
Propiedades
IUPAC Name |
3,4-bis(chloromethyl)-2,5-dimethylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAVLAVHDBWBGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968449 | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
CAS RN |
5368-70-7 | |
| Record name | 5368-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3,4-bis(chloromethyl)-2,5-dimethylthiophene and its relevance in organic synthesis?
A1: 3,4-Bis(chloromethyl)-2,5-dimethylthiophene (C8H10Cl2S) is a valuable building block in organic synthesis due to its unique structure. It features a thiophene ring substituted with two methyl groups at positions 2 and 5, and importantly, two chloromethyl groups at positions 3 and 4. These chloromethyl groups are susceptible to nucleophilic substitution reactions, enabling the formation of a variety of complex molecules. For instance, it can react with Meldrum's acid to yield a C,O-dialkylation product, demonstrating its versatility in constructing heterocyclic systems.
Q2: How is 3,4-bis(chloromethyl)-2,5-dimethylthiophene utilized in the synthesis of macrocyclic thiophene-containing compounds?
A2: 3,4-Bis(chloromethyl)-2,5-dimethylthiophene plays a crucial role in the multi-step synthesis of -thiophenophane, also referred to as “superthiophenophane”. Its reactive chloromethyl groups allow for ring-closing reactions, ultimately leading to the formation of the desired macrocycle. This synthetic strategy highlights the compound's utility in accessing structurally complex thiophenophane systems.
Q3: Can you elaborate on the use of 3,4-bis(chloromethyl)-2,5-dimethylthiophene in synthesizing substituted cyclopenta[c]thiophenes and their precursors?
A3: 3,4-Bis(chloromethyl)-2,5-dimethylthiophene serves as a key starting material in an alternative synthetic route for generating important cyclopenta[c]thiophene precursors. Specifically, it reacts with methyl phenyl sulfonyl acetate to produce 5-carbomethoxy-5-phenylsulfonyl–1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene. This precursor is a valuable intermediate for further modifications and derivatizations within the cyclopenta[c]thiophene scaffold.
Q4: What spectroscopic data is available for characterizing 3,4-bis(chloromethyl)-2,5-dimethylthiophene?
A4: While the provided abstracts don't delve into specific spectroscopic data, 3,4-bis(chloromethyl)-2,5-dimethylthiophene can be characterized using a combination of techniques. These include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




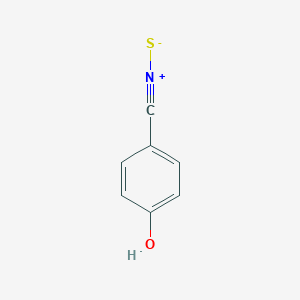
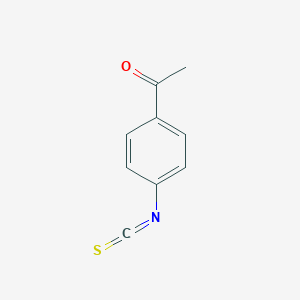

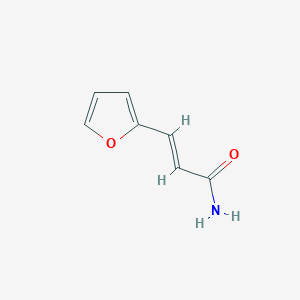

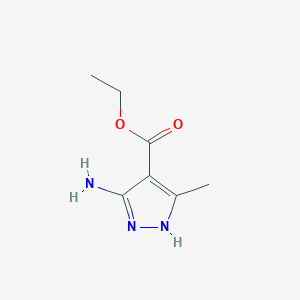
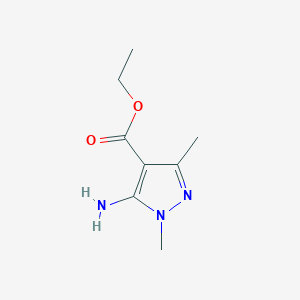
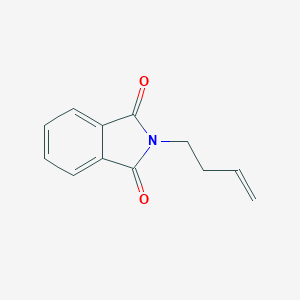
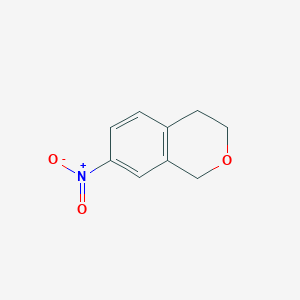
![2-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186492.png)
![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
